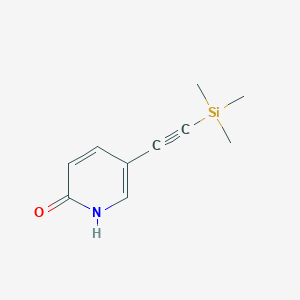
3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Antimicrobial Applications
Research has shown that certain compounds structurally similar to 3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol demonstrate significant antimicrobial properties. For instance, a study by Tayade, Shekar, and Shekar (2012) synthesized derivatives of this compound and evaluated their antimicrobial efficacy, revealing potential applications in pharmaceutical and medicinal chemistry (Tayade, Shekar, & Shekar, 2012).
2. Chemical Characterization and Structural Analysis
Studies involving the synthesis and structural characterization of related compounds provide insight into their chemical properties and potential applications. For example, Rezaeivala (2017) synthesized a Schiff base complex using a related compound and characterized it using spectroscopic methods and X-ray diffraction (Rezaeivala, 2017). Similarly, Nitek et al. (2020) performed conformational analyses of derivatives, contributing to a deeper understanding of their chemical behavior (Nitek et al., 2020).
3. Pharmacokinetic Studies
Some studies focus on the pharmacokinetics of similar compounds. For instance, Sang Kyu Lee et al. (2006) explored the pharmacokinetic parameters of a compound structurally similar to 3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol, providing insights into its metabolism and potential therapeutic applications (Sang Kyu Lee et al., 2006).
4. Synthesis of Novel Compounds
There's ongoing research in synthesizing novel compounds using structures related to 3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol. For example, Roman (2013) used a related compound as a starting material in various alkylation and ring closure reactions, leading to a diverse library of compounds (Roman, 2013).
5. Spectroscopic Analysis
Spectroscopic analysis of related compounds can provide important information about their chemical properties. Renuga, Karthikesan, and Muthu (2014) conducted a detailed study on the vibrational frequencies and spectroscopic characteristics of a similar compound using FTIR and Raman spectra, which is crucial for understanding its physical and chemical properties (Renuga, Karthikesan, & Muthu, 2014).
Propriétés
IUPAC Name |
3-amino-2,2-dimethyl-3-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-13)9(11)8-4-3-5-12-6-8/h3-6,9,13H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQCDTHCUPNKSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)












![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)